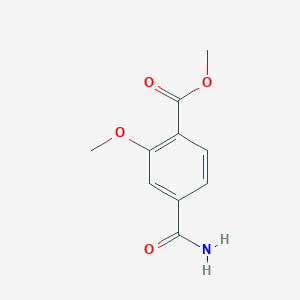
2-bromo-3-chloro-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-5-hydroxybenzoic acid is an organic compound belonging to the class of halogenated benzoic acids. It features a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 3-position, and a hydroxyl group at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Salicylic Acid: One common synthetic route involves the halogenation of salicylic acid
Direct Halogenation: Another method involves the direct halogenation of benzoic acid derivatives. This method requires careful control of reaction conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. These processes are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or esters.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzoic acids or their derivatives.
Scientific Research Applications
2-Bromo-3-chloro-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated benzoic acids on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-3-chloro-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the hydroxyl group.
3-Chlorosalicylic acid: Contains a chlorine atom but in a different position.
5-Bromosalicylic acid: Contains a bromine atom but in a different position.
Uniqueness: 2-Bromo-3-chloro-5-hydroxybenzoic acid is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring
Properties
CAS No. |
2092727-69-8 |
|---|---|
Molecular Formula |
C7H4BrClO3 |
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,(H,11,12) |
InChI Key |
QQFZROKEXBTENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



